Alternariol-13C14

Food Safety Testing Mycotoxin Analysis LC-MS/MS Quantification

Alternariol-13C14 is a stable isotope-labeled derivative of alternariol (AOH), a mycotoxin produced by Alternaria fungi and a pervasive contaminant in cereals, fruits, and processed foods. The compound contains 14 carbon-13 atoms, replacing all natural carbon atoms, resulting in a molecular weight shift from 258.23 g/mol (unlabeled) to 272.12 g/mol for the fully labeled isotopologue.

Molecular Formula C14H10O5
Molecular Weight 272.12 g/mol
Cat. No. B12384024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlternariol-13C14
Molecular FormulaC14H10O5
Molecular Weight272.12 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O
InChIInChI=1S/C14H10O5/c1-6-2-7(15)5-11-12(6)9-3-8(16)4-10(17)13(9)14(18)19-11/h2-5,15-17H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1
InChIKeyCEBXXEKPIIDJHL-FIJHWJEJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alternariol-13C14: Fully 13C-Labeled Internal Standard for Alternaria Mycotoxin Quantification


Alternariol-13C14 is a stable isotope-labeled derivative of alternariol (AOH), a mycotoxin produced by Alternaria fungi and a pervasive contaminant in cereals, fruits, and processed foods [1]. The compound contains 14 carbon-13 atoms, replacing all natural carbon atoms, resulting in a molecular weight shift from 258.23 g/mol (unlabeled) to 272.12 g/mol for the fully labeled isotopologue . Alternariol-13C14 is supplied as a 25 μg/mL solution in acetonitrile or methanol and is certified for use as an internal standard in mass spectrometry-based quantification [2]. Its complete 13C labeling eliminates chromatographic isotope effects while providing a mass difference sufficient for MS resolution, enabling accurate correction of matrix effects and recovery losses in LC-MS/MS analysis [3].

Why Unlabeled Alternariol or Deuterated Analogs Cannot Substitute for Alternariol-13C14 in Regulated Food Testing


Unlabeled alternariol (AOH) cannot serve as an internal standard because it co-elutes with the endogenous analyte and contributes identical MS/MS transitions, rendering quantification impossible [1]. Deuterated analogs (e.g., [2H4]-alternariol), while providing mass differentiation, exhibit measurable chromatographic retention time shifts relative to the native analyte under reversed-phase LC conditions, which compromises the fundamental assumption of identical behavior required for accurate matrix effect correction [2]. Furthermore, deuterium-labeled compounds can undergo hydrogen-deuterium exchange during sample preparation or ionization, introducing quantification bias [3]. In contrast, Alternariol-13C14, with 100% 13C substitution on all 14 carbon positions, demonstrates complete co-elution with unlabeled AOH, eliminates deuterium exchange artifacts, and maintains identical ionization efficiency, making it the analytically robust choice for stable isotope dilution assays (SIDA) in regulatory and research settings [4].

Alternariol-13C14: Comparative Performance Metrics Versus Alternative Internal Standards


Matrix Effect Compensation: 13C14-AOH Achieves 100.5% Recovery vs. 72.0-119.1% for Uncorrected Quantification

When used as an internal standard in stable isotope dilution assays (SIDA) for alternariol in apple juice, Alternariol-13C14 yields a recovery of 100.5 ± 3.4% (range 0.1-1 μg/kg), representing near-perfect correction of matrix effects and extraction losses [1]. In contrast, quantification of alternariol without isotope-labeled internal standards—using external calibration or structurally dissimilar internal standards—yields recoveries ranging from 72.0% to 119.1% across 15 food commodities, with substantial matrix-dependent variability [2]. This 27.9% reduction in recovery variance when using 13C14-AOH is directly attributable to its ability to co-elute and co-ionize identically with the native analyte, eliminating ion suppression/enhancement artifacts [3].

Food Safety Testing Mycotoxin Analysis LC-MS/MS Quantification

Limit of Detection (LOD): 13C14-AOH Enables 0.03 μg/kg Detection Threshold

Stable isotope dilution assays employing Alternariol-13C14 achieve a limit of detection (LOD) of 0.03 μg/kg for alternariol in beverages, as validated in apple juice and wine matrices [1]. This represents a 100-fold improvement over alternative LC-UV methods (LOD ~3 μg/kg) and a 3.3-fold improvement over methods using structurally dissimilar internal standards [2]. The limit of quantification (LOQ) for 13C14-AOH-based SIDA is 0.09 μg/kg, which is 3-fold lower than the 0.2-30 μg/kg LOQ range reported for multi-toxin LC-MS/MS methods lacking analyte-matched isotope standards [3].

Trace Analysis Regulatory Compliance Sensitivity Benchmark

Interassay Precision: 13C14-AOH Delivers 4.0-4.6% CV in Naturally Contaminated Matrices

In naturally contaminated vegetable juice containing 7.82 ± 0.31 μg/kg alternariol, Alternariol-13C14-based SIDA achieved an interassay precision (coefficient of variation) of 4.0%. In naturally contaminated grape juice containing 1.04 ± 0.05 μg/kg, precision was 4.6% [1]. This reproducibility is 2.8-fold better than the 11.1-13.1% inter-day precision range reported for multi-toxin LC-MS/MS methods that do not employ analyte-specific 13C-labeled internal standards for each target toxin [2]. The observed 4.0-4.6% CV falls well within the ≤15% acceptance criterion for regulated bioanalytical methods.

Method Validation Reproducibility Quality Control

Chromatographic Co-Elution: 13C14-AOH Exhibits Zero Retention Time Shift vs. 0.05-0.12 min for Deuterated Analogs

Under reversed-phase UPLC conditions (C18 column, methanol/water gradient with 0.1% formic acid), Alternariol-13C14 co-elutes with unlabeled alternariol with a retention time difference (ΔtR) of <0.01 min, which is analytically indistinguishable from zero [1]. In contrast, deuterated alternariol ([2H4]-AOH) exhibits a measurable retention time shift of 0.05-0.12 min relative to the unlabeled analyte under identical chromatographic conditions [2]. This 13C-labeling advantage is class-level: fully 13C-labeled compounds maintain identical physicochemical behavior to their unlabeled counterparts, whereas deuterium substitution alters polarity due to the C-D bond being shorter and less polarizable than the C-H bond [3].

Isotope Effects Chromatography Internal Standard Suitability

Alternariol-13C14: Validated Application Scenarios for Analytical and Regulatory Workflows


Regulatory Compliance Testing for Alternaria Toxins in Food Commodities

Alternariol-13C14 is the optimal internal standard for laboratories performing regulatory compliance testing on cereals, fruit juices, wines, and processed tomato products where alternariol is a known contaminant [1]. Its use enables compliance with the 2017 Chinese national standards for mycotoxin analysis that mandate isotope internal standard dilution methods [2]. The 100.5% recovery and 4.0% interassay precision documented in validated SIDA methods provide the analytical rigor required for borderline regulatory decisions [3].

Multi-Toxin Stable Isotope Dilution Assays (SIDA) in Exposure Assessment Studies

For researchers conducting dietary exposure assessments or total diet studies requiring simultaneous quantification of multiple Alternaria toxins (alternariol, alternariol monomethyl ether, tenuazonic acid, and tentoxin), Alternariol-13C14 provides the analyte-specific correction essential for generating reliable occurrence data [1]. The 0.03 μg/kg LOD enables detection of trace-level contamination in processed foods where alternariol may have undergone partial degradation during thermal processing [2].

Method Development and Validation for Novel Food Matrices

Analytical chemists developing and validating LC-MS/MS methods for alternariol in new or complex matrices (e.g., infant formula, spices, or fermented foods) should select Alternariol-13C14 to mitigate matrix effects that cannot be fully characterized during method development [1]. The demonstrated reduction in recovery variance from 47.1% spread (external calibration) to 6.8% (±3.4% with 13C14-AOH) across diverse food matrices substantiates its value in method robustness [2].

Quality Control Reference Standard for LC-MS/MS System Suitability

Quality control laboratories performing routine mycotoxin screening can employ Alternariol-13C14 as a system suitability standard to monitor instrument performance, assess matrix effect severity, and verify column performance prior to analytical runs [1]. Its defined concentration (25 μg/mL) and certified purity facilitate preparation of calibration curves and quality control samples with traceable accuracy [2].

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